3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine
Overview
Description
3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with various functional groups, including a dichlorophenylmethyl sulfanyl group and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine typically involves multi-step organic reactions
Preparation of Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or dicarboxylic acids under acidic or basic conditions.
Introduction of Thiazolyl Group: The thiazolyl group can be introduced via a cyclization reaction involving thiourea and α-haloketones.
Attachment of Dichlorophenylmethyl Sulfanyl Group: The final step involves the nucleophilic substitution of the pyridazine core with a dichlorophenylmethyl sulfanyl group, typically using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiazolyl group to a thiazoline or thiazolidine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazoline or thiazolidine derivatives.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets involved in cell proliferation.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Studies: The compound is studied for its potential antimicrobial and antifungal activities.
Mechanism of Action
The mechanism of action of 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in cancer cell proliferation. The compound’s thiazolyl and pyridazine moieties are crucial for binding to these targets, leading to the disruption of cellular processes and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidine
- **3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrazine
Uniqueness
Compared to similar compounds, 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine exhibits unique electronic properties due to the presence of the pyridazine ring. This makes it particularly suitable for applications in organic electronics and as a potential therapeutic agent.
Properties
IUPAC Name |
5-[6-[(3,4-dichlorophenyl)methylsulfanyl]pyridazin-3-yl]-4-methyl-2-thiophen-2-yl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3S3/c1-11-18(27-19(22-11)16-3-2-8-25-16)15-6-7-17(24-23-15)26-10-12-4-5-13(20)14(21)9-12/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKBRHSHYPKIEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC4=CC(=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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